molecular formula C14H17N3O3S B2592868 Ethyl 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate CAS No. 1226440-21-6

Ethyl 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate

Cat. No. B2592868
M. Wt: 307.37
InChI Key: QNAOJJUCZHVYIV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiadiazole ring, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (furan, thiadiazole, and piperidine) indicates a highly conjugated system, which could have interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation .

Scientific Research Applications

Synthesis and Characterization

Analytical and Spectral Studies : The synthesis and characterization of furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have been investigated for their chelating properties and antimicrobial activity. These compounds were analyzed through elemental analyses, spectral studies, and magnetic moment determination, revealing their potential as antimicrobial agents against human pathogenic bacteria (Patel, 2020).

Reaction with Nucleophiles : Studies on ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate showed that its reaction with nucleophiles of different natures leads to a variety of transformations, retaining the furylthiadiazole fragment. This highlights the compound's stability and versatility in chemical reactions (Maadadi, Pevzner, & Petrov, 2016).

Biological Applications

Antimicrobial and Anticancer Properties : The biological evaluation of new piperidine substituted benzothiazole derivatives, synthesized from ethyl 2-aminobenzo[d]thiazole-6-carboxylate, showed significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents. This research opens avenues for further exploration of these compounds in pharmaceutical applications (Shafi, Rajesh, & Senthilkumar, 2021).

Antituberculosis Activity : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their antituberculosis activity. One compound, in particular, demonstrated promising activity against Mycobacterium tuberculosis, showcasing the therapeutic potential of these compounds in treating tuberculosis (Jeankumar et al., 2013).

Safety And Hazards

Without specific toxicity data, it’s hard to assess the safety and hazards of this compound. As with any chemical, safe handling practices should be used to minimize exposure .

Future Directions

Future research on this compound could involve synthesizing it, characterizing its physical and chemical properties, studying its reactivity, and assessing its biological activity. Such studies could provide valuable information about this compound and its potential applications .

properties

IUPAC Name

ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-19-14(18)17-7-5-10(6-8-17)12-15-16-13(21-12)11-4-3-9-20-11/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAOJJUCZHVYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate

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